molecular formula C17H32BrClO B14598190 Heptadecanoyl chloride, 17-bromo- CAS No. 59446-48-9

Heptadecanoyl chloride, 17-bromo-

Cat. No.: B14598190
CAS No.: 59446-48-9
M. Wt: 367.8 g/mol
InChI Key: PHOKKPIRYLQQEV-UHFFFAOYSA-N
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Description

Heptadecanoyl chloride, 17-bromo- is a brominated derivative of heptadecanoyl chloride It is a long-chain fatty acid chloride with a bromine atom attached to the 17th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecanoyl chloride, 17-bromo- can be synthesized through the bromination of heptadecanoyl chloride. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction typically proceeds as follows:

  • Dissolve heptadecanoyl chloride in an appropriate solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide and a small amount of AIBN.
  • Expose the reaction mixture to light or heat to initiate the radical bromination.
  • Isolate the product by standard purification techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of heptadecanoyl chloride, 17-bromo- may involve large-scale bromination processes using similar reagents and conditions as described above. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of hazardous reagent handling .

Chemical Reactions Analysis

Types of Reactions

Heptadecanoyl chloride, 17-bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Reduction Reactions: The compound can be reduced to heptadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur at the bromine site, leading to the formation of heptadecanoic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of heptadecanoyl chloride.

    Oxidation: Formation of heptadecanoic acid derivatives.

Scientific Research Applications

Heptadecanoyl chloride, 17-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptadecanoyl chloride, 17-bromo- involves its reactivity as a fatty acid chloride and the presence of the bromine atom. The bromine atom can participate in radical reactions, while the acyl chloride group can undergo nucleophilic acyl substitution. These reactions enable the compound to interact with various molecular targets and pathways, including enzyme inhibition and modification of lipid membranes .

Comparison with Similar Compounds

Heptadecanoyl chloride, 17-bromo- can be compared with other brominated fatty acid chlorides and non-brominated analogs:

Properties

CAS No.

59446-48-9

Molecular Formula

C17H32BrClO

Molecular Weight

367.8 g/mol

IUPAC Name

17-bromoheptadecanoyl chloride

InChI

InChI=1S/C17H32BrClO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2

InChI Key

PHOKKPIRYLQQEV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCBr)CCCCCCCC(=O)Cl

Origin of Product

United States

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